3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one
Overview
Description
3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one (EMTIO) is a chemical compound belonging to the imidazolidinone class of compounds. It is a cyclic compound with a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. EMTIO has been studied extensively in recent years due to its potential applications in various scientific and industrial fields.
Scientific Research Applications
Anti-Inflammatory Applications
3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one: has been studied for its potential anti-inflammatory properties. Research indicates that derivatives of this compound can be synthesized to target specific inflammatory pathways, which could lead to the development of new anti-inflammatory medications .
Antimicrobial Activity
Compounds containing the 2-thioxoimidazolidin-4-one moiety have shown promise in the fight against microbial infections. They have been found to possess antimicrobial properties, which could be beneficial in creating new antibiotics or antiseptics .
Cancer Research
There is ongoing research into the anticancer potential of 2-thioxoimidazolidin-4-one derivatives. These compounds are being evaluated for their ability to inhibit the growth of cancer cells, making them candidates for inclusion in chemotherapeutic drug development .
Herbicidal Activity
Research has indicated that esters of 2-thioxoimidazolidin-4-one exhibit good herbicidal activity. This opens up possibilities for the development of new, more effective herbicides for agricultural use .
Kinase Inhibition
Kinases are enzymes that play a crucial role in many cellular processes2-thioxoimidazolidin-4-one derivatives have been studied for their kinase inhibiting properties, which could lead to new treatments for diseases caused by dysregulated kinase activity .
properties
IUPAC Name |
3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-3-8-5(9)4-7(2)6(8)10/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLPHASWYNLQSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CN(C1=S)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407417 | |
Record name | SBB023540 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one | |
CAS RN |
64895-98-3 | |
Record name | SBB023540 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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